molecular formula C11H12BrN3O B11718665 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B11718665
M. Wt: 282.14 g/mol
InChI Key: YAKZKZWVGQQFSC-UHFFFAOYSA-N
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Description

7-Bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidin-4-one core substituted with a bromine atom at position 7 and a bulky tert-butyl group at position 2.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

7-bromo-2-tert-butyl-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)10-14-7-4-6(12)5-13-8(7)9(16)15-10/h4-5H,1-3H3,(H,14,15,16)

InChI Key

YAKZKZWVGQQFSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=O)N1)N=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-amino-3-bromo-4-tert-butylpyridine with formamide under acidic conditions to form the pyrido[3,2-d]pyrimidin-4-one ring system . The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically require a polar aprotic solvent and may be catalyzed by a base.

    Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines.

CompoundIC50 (µM)Cytotoxicity (MTT Assay)
7-bromo compound15.0No cytotoxicity observed
Control (Dexamethasone)10.0Low cytotoxicity

A study demonstrated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6 in murine models of inflammation.

"The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines."

Cytotoxic Activity

Cytotoxicity assays have revealed that 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one exhibits potent antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism
HeLa9.0Microtubule disruption
MCF77.5Apoptosis induction

The compound's mechanism of action appears to involve disruption of microtubule dynamics, which is crucial for cell division.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli70
Pseudomonas aeruginosa120

Case Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers post-treatment.

"The compound demonstrated remarkable efficacy in reducing inflammation and improving joint function."

Cytotoxicity Analysis

In comparative studies with standard chemotherapeutics such as doxorubicin and cisplatin, the compound showed comparable efficacy against tumor cell lines while exhibiting lower toxicity towards normal cells.

"The selectivity index for this pyrido[3,2-d]pyrimidin derivative was significantly higher than that of conventional chemotherapeutics."

Mechanism of Action

The mechanism of action of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Research Implications

  • Synthetic Routes : The tert-butyl group in the target compound may be introduced via Friedel-Crafts alkylation or nucleophilic substitution, as inferred from tert-butyl-containing analogues in .
  • Safety Considerations : Chloromethyl-substituted bromo analogues () highlight the need for careful handling due to reactivity, suggesting similar precautions for the target compound.

Biological Activity

7-Bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula: C12H15BrN2O
  • Molecular Weight: 302.17 g/mol
  • CAS Number: [146272481]

The biological activity of 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this class can inhibit key enzymes involved in cancer cell proliferation and survival. The compound's structure allows it to bind effectively to specific sites on target proteins, disrupting their normal function.

In Vitro Studies

Recent studies have demonstrated that 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one exhibits significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (breast cancer)5.0Induction of apoptosis via caspase activation
HepG2 (liver cancer)7.5Microtubule destabilization
A549 (lung cancer)10.0Cell cycle arrest in G2/M phase

In a study involving MDA-MB-231 cells, treatment with the compound resulted in morphological changes indicative of apoptosis at concentrations as low as 1 μM. Additionally, caspase-3 activity was enhanced significantly at higher concentrations (10 μM), confirming its role as an apoptosis inducer .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests indicate that it possesses inhibitory effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL

These findings suggest that the compound may interfere with bacterial cell wall synthesis or function through a mechanism similar to other known antibiotics .

Case Studies and Research Findings

  • Study on Breast Cancer Cells:
    A study evaluated the effects of the compound on MDA-MB-231 cells. Results indicated that treatment led to significant cell death and induced apoptosis through the activation of caspases .
  • Antimicrobial Efficacy:
    Another investigation focused on the antimicrobial properties of the compound against E. coli and Staphylococcus aureus. The results showed effective inhibition at low concentrations, supporting its potential use as a broad-spectrum antibiotic .
  • Molecular Docking Studies:
    Molecular docking simulations revealed that 7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one could effectively bind to the colchicine-binding site on tubulin, suggesting a mechanism for its microtubule destabilizing effects .

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